1-氰基环丙烷甲酰胺

货号 B2384435

CAS 编号:

1559-04-2

分子量: 110.116

InChI 键: RPTIMANCJIMDLS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

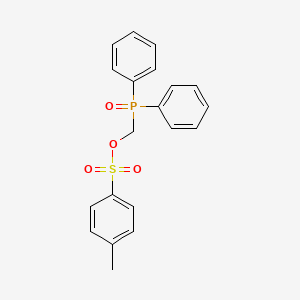

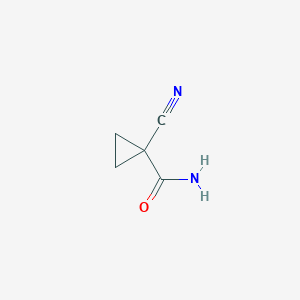

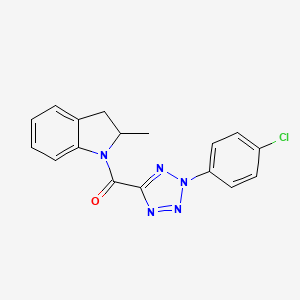

1-Cyanocyclopropanecarboxamide (CAS# 1559-04-2) is a research chemical with a molecular weight of 110.11 . Its molecular formula is C5H6N2O .

Molecular Structure Analysis

The InChI code for 1-Cyanocyclopropanecarboxamide is1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8) . This indicates the presence of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Chemical Reactions Analysis

A study has shown that 1-cyanocyclopropane-1-carboxylates can be selectively hydrolyzed to prepare 1-carbamoylcyclopropane-1-carboxylate derivatives . This process uses a hydroxylamine and sodium acetate system strategy .Physical And Chemical Properties Analysis

1-Cyanocyclopropanecarboxamide is a solid substance . It should be stored in a dry environment at temperatures between 2-8°C .科学研究应用

Application 1: Structural Chemistry and Bioactivity

- Specific Scientific Field : Structural Chemistry and Bioactivity .

- Summary of the Application : A novel cyclopropane derivative, 1-cyano-N-p-tolylcyclopropanecarboxamide, was synthesized and its structure was studied . This compound is a part of the cyclopropane derivatives, which are known to be highly bioactive compounds .

- Methods of Application or Experimental Procedures : The structure of this compound was studied using X-ray diffraction, FTIR, 1H and 13C NMR spectrum, and MS . Theoretical calculation of the title compound was carried out with HF/6-31G (d,p), B3LYP/6-31G (d,p), MP2/6-31G (d,p) .

- Results or Outcomes : The preliminary biological test showed that the synthesized compound is bioactive against the KARI of Escherichia coli . The structure-activity relationship was also studied .

Application 2: Preparation of 1-Carbamoylcyclopropane-1-carboxylate Derivatives

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : 1-Cyanocyclopropanecarboxamide is used in the preparation of 1-carbamoylcyclopropane-1-carboxylate derivatives . These derivatives are important building blocks found in numerous natural products and industrially important compounds .

- Methods of Application or Experimental Procedures : The preparation of 1-carbamoylcyclopropane-1-carboxylate derivatives involves the selective hydrolysis of 1-cyanocyclopropane-1-carboxylates using a system strategy of hydroxylamine and sodium acetate .

- Results or Outcomes : This method provides an efficient and straightforward way to prepare 1-carbamoylcyclopropane-1-carboxylate derivatives . The structure of 1-carbamoylcyclopropane-1-carboxylate was confirmed by X-ray single crystal analysis .

Application 3: Preparation of Amide Derivatives

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : 1-Cyanocyclopropanecarboxamide is used in the preparation of amide derivatives . These derivatives are important building blocks that are widely found in numerous natural products, as well as in a vast array of useful industrially important compounds .

- Methods of Application or Experimental Procedures : The preparation of amide derivatives involves the selective hydrolysis of nitriles . This approach is very attractive, due to the use of stronger Brønsted acid catalysts such as trifluoroacetic acid and sulfuric acid .

- Results or Outcomes : This method provides an efficient and straightforward way to prepare amide derivatives . The structure of the amide derivatives was confirmed by X-ray single crystal analysis .

安全和危害

属性

IUPAC Name |

1-cyanocyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTIMANCJIMDLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyanocyclopropane-1-carboxamide | |

Citations

For This Compound

7

Citations

K Yamagata, F Okabe, Y Tagawa - European Journal of …, 2003 - Wiley Online Library

… the course of our studies on heterocyclic enamino nitriles, we showed that 2-amino-4,5-dihydro-3-furancarbonitrile reacts with sodium iodide to give 1-cyanocyclopropanecarboxamide.…

Number of citations: 2

chemistry-europe.onlinelibrary.wiley.com

E Ciganek - Journal of the American Chemical Society, 1966 - ACS Publications

… The cyclopropane was identical with an authentic sample prepared by dehydration of 1 -cyanocyclopropanecarboxamide. Thermolysis of 1 in cyclohexene produced 7,7-…

Number of citations: 113

pubs.acs.org

K Yamagata, F Okabe, H Maruoka… - Journal of heterocyclic …, 2005 - Wiley Online Library

The reaction of 2‐acylamino‐4,5‐dihydro‐3‐furancarbonitriles 1 with sodium iodide in N,N‐dimethyl‐formamide gave the corresponding 1‐acyl‐2‐oxo‐3‐pyrrolidinecarbonitriles 2 in …

Number of citations: 12

onlinelibrary.wiley.com

AJ Kennedy, TP Mathews, Y Kharel… - Journal of medicinal …, 2011 - ACS Publications

Sphingosine 1-phosphate (S1P) is a bioactive lipid that has been identified as an accelerant of cancer progression. The sphingosine kinases (SphKs) are the sole producers of S1P, …

Number of citations: 95

pubs.acs.org

RF Salikov, DN Platonov, AE Frumkin, DL Lipilin… - Tetrahedron, 2013 - Elsevier

2-Cyclopropylbenzimidazole derivatives with various substituents in the small ring undergo cyclopropyliminium rearrangement into 2,3-dihydropyrrolobenzimidazoles substituted at …

Number of citations: 17

www.sciencedirect.com

Z Zhang, C Xue, X Liu, Q Zhang, Q Liu - Tetrahedron, 2011 - Elsevier

… However, a complicated mixture was afforded by the reaction of N-unsubstituted 1-cyanocyclopropanecarboxamide under the identical conditions. …

Number of citations: 19

www.sciencedirect.com

岡部史, オカベフミ - 福岡大学薬学集報, 2008 - fukuoka-u.repo.nii.ac.jp

… さらに N-acyl-1-cyanocyclopropanecarboxamide 類とヨウ化ナトリウムの反応から 1acyl-2-oxo-3-… また本反応の中間体と考えられる N-acyl-1-cyanocyclopropanecarboxamide 類とヨウ化…

Number of citations: 4

fukuoka-u.repo.nii.ac.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)

![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)

![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)

![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)

![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)

![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide;hydrochloride](/img/structure/B2384373.png)